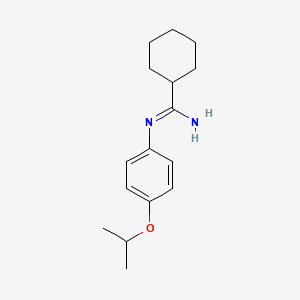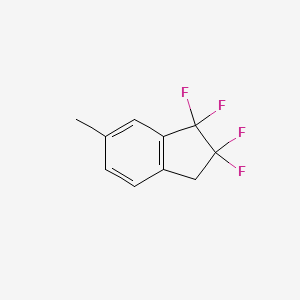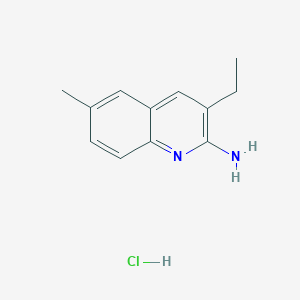![molecular formula C9H8ClF3OS B12625508 1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene CAS No. 921603-77-2](/img/structure/B12625508.png)
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene is an organic compound characterized by the presence of a trifluoroethyl group, a sulfanyl group, and a methoxybenzene moiety
Preparation Methods
The synthesis of 1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene can be achieved through several routes. One common method involves the reaction of 2-chloro-1,1,2-trifluoroethyl sulfide with 2-methoxybenzene under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Scientific Research Applications
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene can be compared with other similar compounds such as:
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether: This compound shares the trifluoroethyl group but differs in its ether linkage, leading to different chemical properties and applications.
These comparisons highlight the unique aspects of this compound, particularly its versatility in various scientific and industrial applications.
Properties
CAS No. |
921603-77-2 |
|---|---|
Molecular Formula |
C9H8ClF3OS |
Molecular Weight |
256.67 g/mol |
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethyl)sulfanyl-2-methoxybenzene |
InChI |
InChI=1S/C9H8ClF3OS/c1-14-6-4-2-3-5-7(6)15-9(12,13)8(10)11/h2-5,8H,1H3 |
InChI Key |
JDHPJWUAMNSLDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SC(C(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


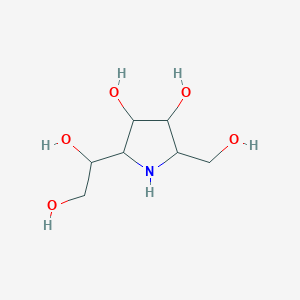

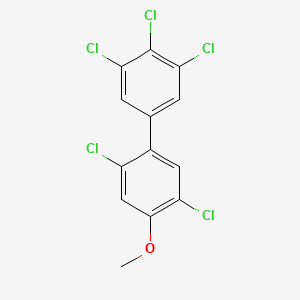

![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)
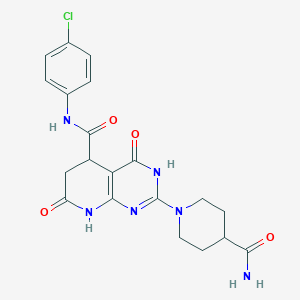
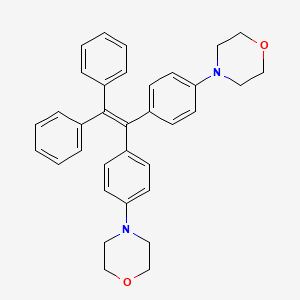
![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)

![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)
